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Compound of Interest

Compound Name: 1,4-Dibromo-2-methylbutane

Cat. No.: B13605250

1,4-Dibromo-2-methylbutane possesses a chiral center at the second carbon (C2), which has
a significant impact on its NMR spectra.[1][2] The presence of this stereocenter renders the
molecule asymmetric, leading to the chemical non-equivalence of protons and carbons that
might otherwise appear identical.

Below is a diagram illustrating the structure and numbering of 1,4-dibromo-2-methylbutane.
Caption: Molecular structure of 1,4-dibromo-2-methylbutane with atom numbering.

A crucial consequence of the chirality at C2 is the diastereotopicity of the methylene protons on
C1 and C3.[3][4] Diastereotopic protons are chemically non-equivalent and therefore resonate
at different chemical shifts and exhibit distinct coupling patterns.[5] This phenomenon arises
because replacing each of these protons with another group would result in the formation of
diastereomers.

Predicted 'H NMR Spectrum

The proton NMR spectrum of 1,4-dibromo-2-methylbutane is predicted to show five distinct
signals, each with a specific chemical shift, integration, and multiplicity. The presence of the
electronegative bromine atoms will deshield adjacent protons, shifting their signals downfield.
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Predicted Chemical Predicted

Protons Shift (5, ppm) Multiplicity Integration
H5 (-CHs) ~1.1 Doublet (d) 3H
H3a, H3b ~1.9-2.2 Multiplet (m) 2H
H2 ~2.3 Multiplet (m) 1H
H4 ~3.4 Triplet (t) 2H
Hla, H1b ~3.5-3.7 Multiplet (m) 2H

Analysis of Predicted *H NMR Signals:

e H5 (-CHs): These three protons are coupled to the single proton on C2, resulting in a
doublet.

e H3a and H3b: These methylene protons are diastereotopic due to the chiral center at C2.[3]
They will have different chemical shifts and will couple to each other (geminal coupling) and
to the protons on C2 and C4, leading to a complex multiplet.

e H2: This methine proton is coupled to the three methyl protons (H5), the two methylene
protons on C3, and the two methylene protons on C1, resulting in a complex multiplet.

e H4: These methylene protons are coupled to the two protons on C3, resulting in a triplet.

e Hla and H1lb: These methylene protons are also diastereotopic due to the chiral center at
C2.[4] They will have different chemical shifts and will couple to each other (geminal
coupling) and to the proton on C2, resulting in a complex multiplet, likely a doublet of
doublets for each.

The diagram below illustrates the predicted spin-spin coupling interactions in 1,4-dibromo-2-
methylbutane.
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Sample Preparation

Weigh 10-20 mg of
1,4-dibromo-2-methylbutane

l

Dissolve in ~0.7 mL of
deuterated solvent (e.g., CDCI3)

l

Filter solution through a
Kimwipe-plugged pipette into
a clean, dry 5 mm NMR tube

l

Cap the NMR tube

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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